molecular formula C22H24Cl2N2O5 B12492092 Propyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12492092
M. Wt: 467.3 g/mol
InChI Key: VXUSAAQKDKRFHE-UHFFFAOYSA-N
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Description

PROPYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a propyl group, a dichlorophenoxy moiety, an acetamido group, and a morpholinyl group attached to a benzoate backbone. Its chemical properties make it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of PROPYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds .

Properties

Molecular Formula

C22H24Cl2N2O5

Molecular Weight

467.3 g/mol

IUPAC Name

propyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H24Cl2N2O5/c1-2-9-30-22(28)17-13-16(4-5-19(17)26-7-10-29-11-8-26)25-21(27)14-31-20-6-3-15(23)12-18(20)24/h3-6,12-13H,2,7-11,14H2,1H3,(H,25,27)

InChI Key

VXUSAAQKDKRFHE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3

Origin of Product

United States

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